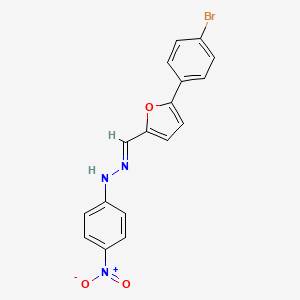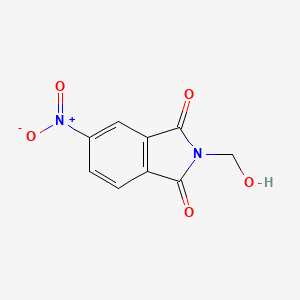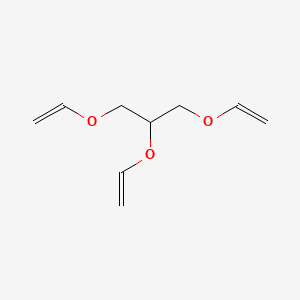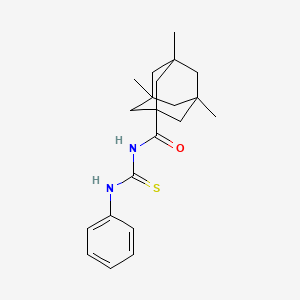
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea is a compound belonging to the family of acyl thioureas. These compounds are known for their diverse applications in various fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology. The presence of sulfur and nitrogen atoms in thioureas provides multiple bonding possibilities, making them significant in coordination chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea typically involves the reaction of 3,5,7-trimethyladamantane-1-carbonyl chloride with phenylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Common reagents used in these reactions include nitric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea involves its interaction with molecular targets through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions facilitate the binding of the compound to specific enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea can be compared with other similar compounds such as:
1,3,5-Trimethyladamantane: This compound has a similar adamantane core but lacks the thiourea and phenyl groups, resulting in different chemical and biological properties.
1,3,5,7-Tetramethyladamantane: Another related compound with an adamantane core, but with four methyl groups instead of three.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C21H28N2OS |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
3,5,7-trimethyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H28N2OS/c1-18-9-19(2)11-20(3,10-18)14-21(12-18,13-19)16(24)23-17(25)22-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H2,22,23,24,25) |
InChI-Schlüssel |
PTDBULMRHVOSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


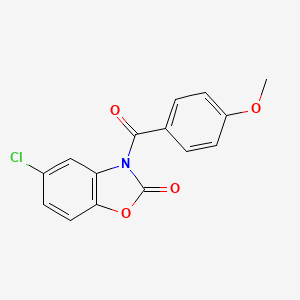
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)

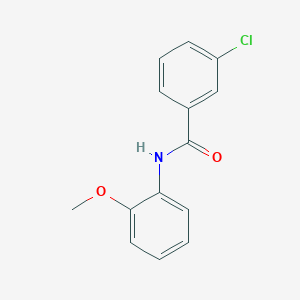
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)

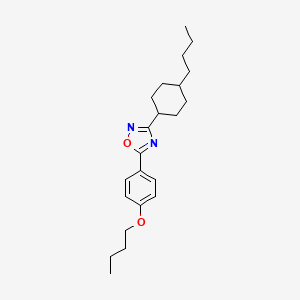
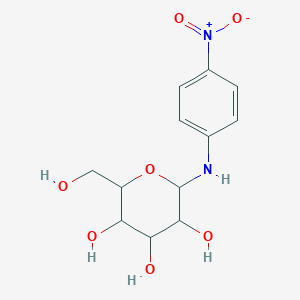
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
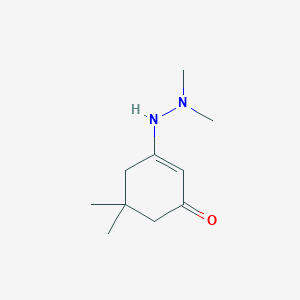
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
